Phenol, 3-chloro-4-methyl-, acetate

Description

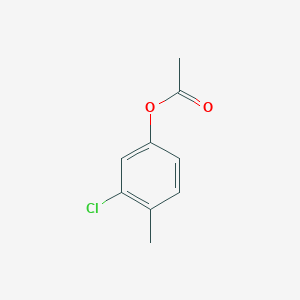

Chemical Structure and Properties Phenol, 3-chloro-4-methyl-, acetate (IUPAC name: 3-chloro-4-methylphenyl acetate) is an aromatic ester derived from the acetylation of 3-chloro-4-methylphenol. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (calculated). The compound features a chlorine atom at the 3-position and a methyl group at the 4-position on the phenol ring, with the hydroxyl group substituted by an acetyl moiety.

Similar compounds, such as 4-chloro-3-methylphenyl acetate (CAS 54963-43-8), are synthesized via esterification reactions . The compound’s applications are inferred from structurally related phenolic esters, which are used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. For example, chlorinated phenol derivatives are often explored for antimicrobial and antiplatelet activities .

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(3-chloro-4-methylphenyl) acetate |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 |

InChI Key |

GWZZIAIDECRFAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-chloro-4-methylphenyl acetate and related compounds:

Notes:

- Positional isomerism : The 3-chloro-4-methyl substitution in the target compound vs. 4-chloro-3-methyl in its isomer (CAS 54963-43-8) alters electronic and steric profiles. Chlorine at the 3-position may enhance electron-withdrawing effects, influencing reactivity in substitution reactions .

- Ester vs. phenol: The acetyl group in 3-chloro-4-methylphenyl acetate reduces hydrogen-bonding capacity compared to catechol derivatives (e.g., 4-methylcatechol), likely affecting solubility and membrane permeability .

Metabolic and Stability Considerations

- Ester Hydrolysis: The acetyl group in 3-chloro-4-methylphenyl acetate is susceptible to enzymatic hydrolysis (e.g., by esterases), converting it back to the active phenol. This contrasts with halogenated catechols (e.g., 4,5-dichlorocatechol), which are more resistant to degradation .

- Microbial Metabolism: Pseudomonas spp.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.